![molecular formula C10H11NO3 B2566120 (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid CAS No. 58435-27-1](/img/structure/B2566120.png)
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid, also known as AMPA, is a type of amino acid that plays a crucial role in the functioning of the nervous system. It is an agonist of the glutamate receptor, which is responsible for the transmission of signals between neurons in the brain. AMPA has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid acts as an agonist of the glutamate receptor, which is responsible for the transmission of signals between neurons in the brain. When (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid binds to the receptor, it causes an influx of calcium ions into the neuron, leading to the activation of various signaling pathways that are important for neuronal function and survival.
Biochemical and Physiological Effects:
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects in the nervous system. It can enhance synaptic plasticity, which is important for learning and memory, and can also promote the growth and survival of neurons. In addition, (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid has been shown to reduce the severity of seizures in animal models, suggesting that it may have anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid in lab experiments is its specificity for the glutamate receptor. This allows researchers to study the effects of glutamate signaling in the nervous system in a controlled manner. However, one limitation of using (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid is that it can be toxic to neurons at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid. One area of interest is the development of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid receptor modulators that can enhance the receptor's activity without causing toxicity. Another area of interest is the investigation of the role of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research on the potential therapeutic applications of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid in the treatment of these disorders is also an important area of future research.
Synthesis Methods
The synthesis of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid involves several steps, including the reaction of 3-amino-4-methoxyphenylacetic acid with acetyl chloride to form N-acetyl-3-amino-4-methoxyphenylacetic acid. The N-acetyl group is then removed by hydrolysis, and the resulting compound is subjected to a decarboxylation reaction to yield (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid.
Scientific Research Applications
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid can enhance cognitive function, improve memory, and reduce the severity of seizures in animal models.
properties
IUPAC Name |
(E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,11H2,1H3,(H,12,13)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTVDUGJHAXXOH-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid |
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